

Application Notes & Protocols: Mass Spectrometry Methods for Carbocysteine Sulfoxide Identification

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Compound of Interest

Compound Name: Carbocysteine sulfoxide

Cat. No.: B143690

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of **carbocysteine sulfoxide** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are synthesized from established methods for carbocysteine and other cysteine sulfoxide derivatives, offering a robust starting point for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Carbocysteine, a mucolytic agent, is metabolized in the body through various pathways, including oxidation to its sulfoxide derivative. Accurate and sensitive detection of **carbocysteine sulfoxide** is crucial for understanding its metabolic fate, assessing drug efficacy, and monitoring potential toxicological endpoints. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of this metabolite in complex biological matrices.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation method is critical for removing interferences and concentrating the analyte of interest. Protein precipitation is a common and effective method for plasma and urine samples.

Protocol: Protein Precipitation for Plasma Samples

- Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
- To a 200 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled **carbocysteine sulfoxide** or a structurally similar compound like rosiglitazone).^[1] Vortex for 20-30 seconds.
- Add 700 µL of cold methanol to precipitate proteins.^[1]
- Vortex the mixture vigorously for 5 minutes.
- Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.^[1]
- Carefully transfer 250 µL of the supernatant to a clean tube.
- Dilute the supernatant with 250 µL of a dilution buffer (e.g., methanol and 0.5% formic acid, 20:80 v/v) and transfer to an HPLC vial for analysis.^[1]

Protocol: Dilution and Filtration for Urine Samples

- Thaw frozen urine samples to room temperature and vortex.
- Centrifuge the urine sample to pellet any particulate matter.
- Dilute 10 µL of the urine supernatant with 80 µL of 5% trichloroacetic acid.^[2]
- Add 10 µL of the internal standard solution.^[2]
- Vortex the mixture and filter through a 0.20 µm syringe filter into an HPLC vial for analysis.^[2]

Liquid Chromatography (LC)

Chromatographic separation is essential for resolving **carbocysteine sulfoxide** from its parent compound, carbocysteine, and other endogenous matrix components. Reversed-phase chromatography is a commonly employed technique.

Table 1: Liquid Chromatography Parameters

Parameter	Condition 1	Condition 2
Column	Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm[1]	Hypurity C18, 50 x 2.1 mm, 5 µm[3]
Mobile Phase A	0.5% Formic Acid in Water[1]	Not specified, but likely an aqueous acidic solution
Mobile Phase B	Methanol[1]	Methanol[3]
Gradient	Isocratic: 40% B[1]	Not specified
Flow Rate	500 µL/min[1]	Not specified
Injection Volume	5 µL[1]	Not specified
Column Temperature	40°C[1]	Not specified
Run Time	4.5 minutes[1]	2.0 minutes[3]

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Table 2: Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)[1][3]
Ion Spray Voltage	5500 V[1]
Scan Type	Multiple Reaction Monitoring (MRM)[1][3]
Carbocysteine MRM Transition	180.0 > 89.0[1]
Carbocysteine Sulfoxide (Predicted) MRM Transition	196.0 > 102.0 / 196.0 > 88.0
Dwell Time	0.2 seconds[4]
Cone Voltage	30 V[4]
Collision Energy	10 eV[4]

Note on **Carbocysteine Sulfoxide** MRM Transition: The exact MRM transition for **carbocysteine sulfoxide** is not explicitly stated in the provided search results. The predicted transition is based on the known fragmentation patterns of similar sulfoxide-containing molecules. The precursor ion (196.0 m/z) corresponds to the protonated molecule [M+H]⁺ of **carbocysteine sulfoxide** (C₅H₉NO₅S). The product ions are predicted based on common fragmentation pathways such as the loss of the carboxyl group and cleavage adjacent to the sulfur atom. It is crucial to optimize these transitions empirically using a certified reference standard of **carbocysteine sulfoxide**.

Data Presentation

Quantitative data from LC-MS/MS experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example Quantitative Data Summary

Analyte	Sample Type	Concentration Range	LLOQ	Accuracy (%)	Precision (%RSD)
Carbocysteine	Human Plasma	0.1 - 20 µg/mL[3]	0.1 µg/mL[3]	>93%	< 7%[3]
Carbocysteine	Human Plasma	50 - 6000 ng/mL[1]	50 ng/mL[1]	95-105%	< 15%
S-methyl-L-cysteine sulfoxide	Human Plasma	Not specified	0.02 µM[2]	98.28 ± 5.66%[2]	< 20%[2]
S-methyl-L-cysteine sulfoxide	Human Urine	Not specified	0.03 µM[2]	98.28 ± 5.66%[2]	< 20%[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **carbocysteine sulfoxide** from biological samples.

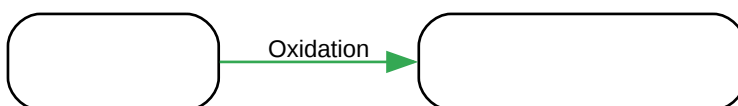


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Caption: General workflow for LC-MS/MS analysis of **carbocysteine sulfoxide**.

Metabolic Pathway of Carbocysteine

This diagram shows the metabolic conversion of carbocysteine to its sulfoxide derivative.

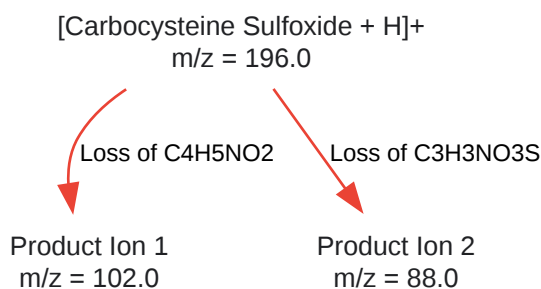


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Caption: Metabolic oxidation of carbocysteine to **carbocysteine sulfoxide**.

Predicted Fragmentation of Carbocysteine Sulfoxide

The following diagram illustrates the predicted fragmentation pattern of protonated **carbocysteine sulfoxide** in the mass spectrometer.



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Caption: Predicted fragmentation of protonated **carbocysteine sulfoxide**.

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